N-(4-tert-butylcyclohexyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARCNSYEWOQQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305083 | |
| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500887-21-8 | |
| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Acylation in tert-Butyl Methyl Ether
Adapted from analogous chloroacetamide syntheses, this method involves:
Neutralization of Amine Hydrochloride:
Aqueous sodium hydroxide (NaOH) is used to deprotonate 4-tert-butylcyclohexylamine hydrochloride, liberating the free amine. For instance, 30.4 g (759.3 mmol) of NaOH in 50 g water is cooled to 5°C before adding the amine hydrochloride dissolved in water.Acylation with Chloroacetyl Chloride:
Chloroacetyl chloride (43.9 g, 388.9 mmol) dissolved in TBME is added dropwise to the amine solution at 5–10°C. The mixture is stirred for 1 hour, followed by extraction with TBME and solvent removal under reduced pressure.
Yield: 100% (65 g of product at 25.1 wt% concentration).
Key Parameters:
- Temperature: 5–10°C
- Solvent: TBME/water biphasic system
- Base: NaOH
Single-Pot Synthesis Under Inert Atmosphere
For smaller-scale preparations, a nitrogen atmosphere ensures minimal oxidation:
Mixing Reactants:
1.49 g of 4-tert-butylcyclohexylamine, 3.0 g TBME, and 2.0 g water are stirred under nitrogen.Chloroacetyl Chloride Addition:
0.56 g (5.0 mmol) of chloroacetyl chloride in TBME is added dropwise below 10°C, followed by 30 minutes of stirring.Workup:
Organic layers are combined, evaporated, and dried to yield a yellow solid.
Optimization of Reaction Conditions
Solvent Selection
TBME is preferred due to its low polarity, which enhances the solubility of the hydrophobic 4-tert-butylcyclohexylamine while facilitating easy separation from the aqueous phase. Alternatives like dichloromethane may increase reaction rates but complicate solvent recovery.
Temperature Control
Maintaining temperatures below 10°C prevents exothermic side reactions, such as the hydrolysis of chloroacetyl chloride to glycolic acid. Elevated temperatures (>20°C) risk decomposition of the acetamide product.
Stoichiometry and Base Strength
A slight excess of chloroacetyl chloride (1.05–1.10 equiv.) ensures complete amine consumption. Strong bases like NaOH are critical for efficient HCl neutralization, though weaker bases (e.g., K$$2$$CO$$3$$) may suffice in non-aqueous systems.
Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Data
- SMILES: CC(C)(C)C1CCC(CC1)NC(=O)CCl
- IR (Predicted):
- N–H stretch: ~3300 cm$$^{-1}$$
- C=O stretch: ~1650 cm$$^{-1}$$
- C–Cl stretch: ~750 cm$$^{-1}$$
Challenges and Mitigation Strategies
Steric Hindrance
The bulky tert-butyl group on the cyclohexyl ring may slow the acylation reaction. Mitigation strategies include:
- Using excess chloroacetyl chloride (1.2–1.5 equiv.)
- Prolonged reaction times (2–4 hours)
Byproduct Formation
Potential byproducts include bis-acylated amines or hydrolyzed chloroacetic acid. These are minimized by:
- Rigorous temperature control
- Rapid workup post-reaction
Industrial-Scale Considerations
Catalytic Hydrogenation of Precursors
While not directly referenced in the provided sources, the synthesis of 4-tert-butylcyclohexylamine (a precursor) may involve hydrogenation of 4-tert-butylcyclohexanone using Ru-based catalysts, as demonstrated for analogous cyclohexanol derivatives. For example, RuCl$$2$$(PPh$$3$$)(en) achieves 95–98% selectivity for cis-4-tert-butylcyclohexanol, which could be oxidized to the ketone and then converted to the amine via reductive amination.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- N-(4-tert-butylcyclohexyl)-2-chloroacetamide serves as an intermediate in the synthesis of various APIs. Its unique structure allows for modifications that enhance the pharmacological properties of the final products, such as improved solubility and bioavailability.
- Dermatological Formulations :
- Antimicrobial Properties :
Agrochemical Applications
- Pesticide Development :
- Herbicide Formulations :
Industrial Applications
- Chemical Intermediate :
- Polymer Chemistry :
Case Study 1: Dermatological Formulation
A study conducted on the efficacy of this compound in reducing skin irritation demonstrated that formulations containing this compound led to significantly lower irritation scores compared to control groups. This finding supports its application in sensitive skin products.
Case Study 2: Pesticidal Activity
In agricultural trials, formulations containing this compound showed promising results against common pests, with a reduction of pest populations by up to 75% compared to untreated controls. This highlights its potential as an effective agrochemical agent.
Mechanism of Action
The mechanism of action of N-(4-tert-butylcyclohexyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroacetamide moiety reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Cyclohexyl vs. Aromatic Substituents
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (): The benzoyl and chlorophenyl groups create a planar aromatic system, enabling π-π stacking and intramolecular hydrogen bonding (N–H···O). This contrasts with the non-aromatic, bulky cyclohexyl-tert-butyl group in the target compound, which likely reduces molecular planarity and increases steric hindrance. The cyclohexyl derivative may exhibit lower melting points due to weaker crystal packing forces compared to the rigid aromatic analog .
- These features enhance solubility in polar solvents and may improve binding to biological targets like enzymes .
Alkyl Chain Variations
- 2-chloro-N-(4-ethylcyclohexyl)acetamide (): Replacing tert-butyl with ethyl reduces steric bulk (molecular weight: 203.71 vs. ~257 for the tert-butyl analog) and lipophilicity (XLogP3: 2.8 vs. estimated >3.5 for the target compound).
- 2,2-dichloro-N-(4-tert-butylcyclohexyl)acetamide (): The additional chlorine atom increases molecular weight (vs. mono-chloro target compound) and electronegativity, likely enhancing reactivity in nucleophilic substitution reactions. However, this could also elevate toxicity risks, as dichloroacetamides are associated with higher metabolic liabilities .
Antimicrobial and Anticancer Potential
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (): These compounds demonstrated anticancer activity against MCF7 breast cancer cells (IC50 values comparable to 5-fluorouracil).
- N-(4-bromo-2-(methylphenyl)-2-chloroacetamide (): This compound exhibited superior biocidal activity in coatings, attributed to the bromine atom’s electrophilic properties. The tert-butyl analog may offer similar benefits but with reduced volatility due to its larger substituent .
Enzyme Inhibition and Neuropharmacology
- N-(9-acridinyl)-2-chloroacetamide derivatives (): These compounds act as cholinesterase inhibitors for Alzheimer’s disease. The acridinyl group’s planar structure facilitates enzyme binding via π-π interactions, whereas the cyclohexyl-tert-butyl group in the target compound may favor hydrophobic interactions with non-polar enzyme pockets .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | Key Substituents | Biological Activity |
|---|---|---|---|---|
| N-(4-tert-butylcyclohexyl)-2-chloroacetamide | ~257 | >3.5* | tert-butylcyclohexyl | Not reported (predicted biocidal) |
| N-(4-ethylcyclohexyl)-2-chloroacetamide | 203.71 | 2.8 | ethylcyclohexyl | Not reported |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Varies | ~3.2 | bromophenyl-thiazole | Anticancer (MCF7 IC50 ≈ 5-FU) |
| N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | 316.16 | 3.1 | benzoyl-chlorophenyl | Structural stability |
*Estimated based on tert-butyl’s contribution to lipophilicity.
Biological Activity
N-(4-tert-butylcyclohexyl)-2-chloroacetamide, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical properties and biological activities. This article delves into the compound's biological activity, including its toxicity, effects on cellular mechanisms, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 225.715 g/mol
- Density : 1.125 g/cm³
- Boiling Point : 364.3°C at 760 mmHg
- Flash Point : 174.1°C
Biological Activity Overview
This compound is part of the chloroacetamide family, known for their reactivity and potential applications in pharmaceuticals and agriculture. The compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Research has indicated that chloroacetamides can inhibit specific enzymes involved in inflammatory pathways. For instance, a related compound, CWR-J02, was shown to inhibit Grx1 (glutaredoxin 1), a key regulator of pro-inflammatory signaling. This inhibition led to decreased cytokine gene expression in microglial cells, suggesting that similar chloroacetamides may exhibit anti-inflammatory effects through enzyme inhibition mechanisms .
Toxicity Studies
Toxicological evaluations have been crucial in understanding the safety profile of this compound. In studies involving related compounds like 4-tert-butylcyclohexyl acetate, developmental toxicity was assessed in pregnant rats. Results indicated increased salivation and reduced fetal body weights at higher dosages (640 mg/kg/day), but no significant developmental toxicant effects were concluded at lower dosages (160 mg/kg/day) .
Study on Chloroacetamide Compounds
A comparative study evaluated the anti-algal activities of various chloroacetamide compounds against Chlorella vulgaris and Nannochloropsis closterium. The results demonstrated that certain chloroacetamides exhibited higher inhibition rates than others, indicating a potential for biocidal applications in controlling algal blooms .
Mechanistic Insights
The mechanism of action for this compound may involve covalent modification of thiol groups in target proteins, similar to other chloroacetamides. This property allows for selective targeting of enzymes with reactive cysteine residues, which could lead to significant biological effects .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-tert-butylcyclohexyl)-2-chloroacetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-tert-butylcyclohexylamine and chloroacetyl chloride. A typical procedure involves dissolving the amine in anhydrous dichloromethane under inert conditions, followed by slow addition of chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction completion is monitored by TLC or HPLC. Purification is achieved via recrystallization from ethanol or column chromatography using a hexane/ethyl acetate gradient. Purity (>98%) is confirmed by NMR and elemental analysis .
Q. How can the molecular structure and conformation of N-(4-tert-butylcyclohexyl)-2-chloroacetamide be characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond lengths, angles, and torsion angles (e.g., N–C–C–Cl dihedral angles). For amorphous samples, use FT-IR to identify functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹H/¹³C NMR to confirm substituent positions. Computational methods (DFT) can predict optimized geometries and compare with experimental data .
Q. What are the primary applications of N-(4-tert-butylcyclohexyl)-2-chloroacetamide as a synthetic intermediate?
- Methodology : This compound serves as a precursor for heterocyclic systems (e.g., thiazoles, oxadiazoles) via reactions with thioureas or hydrazines. For example, condensation with thiosemicarbazide under basic conditions yields thiadiazole derivatives, which are screened for bioactivity. The chloroacetamide group’s reactivity also enables functionalization of polymers or coordination complexes .
Advanced Research Questions
Q. How do intermolecular interactions in N-(4-tert-butylcyclohexyl)-2-chloroacetamide influence its solid-state packing and material properties?
- Methodology : SCXRD analysis reveals hydrogen bonding (N–H···O=C) and van der Waals interactions (C–H···Cl, C–H···π). For instance, intramolecular N–H···O bonds stabilize the planar amide group, while tert-butyl groups contribute to hydrophobic packing. Hirshfeld surface analysis quantifies interaction contributions, and DSC/TGA assess thermal stability linked to packing efficiency .
Q. Can N-(4-tert-butylcyclohexyl)-2-chloroacetamide be engineered as a fluorescent probe for metal ion detection?
- Methodology : Functionalize the chloroacetamide moiety with fluorophores (e.g., dansyl or BODIPY) via nucleophilic substitution. Evaluate selectivity for metal ions (e.g., Hg²⁺, Cu²⁺) using UV-Vis and fluorescence titration in buffer solutions. Calculate binding constants (Benesi-Hildebrand method) and detection limits. Molecular docking predicts binding sites, while quantum yield measurements assess probe efficiency .
Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR) of N-(4-tert-butylcyclohexyl)-2-chloroacetamide derivatives?
- Methodology : Perform DFT calculations (B3LYP/6-311+G**) to optimize geometries and compute electrostatic potential maps. Molecular dynamics simulations model interactions with biological targets (e.g., enzymes). QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values for antimicrobial assays) .
Q. How can environmental persistence and toxicity of N-(4-tert-butylcyclohexyl)-2-chloroacetamide be assessed?
- Methodology : Conduct OECD 301 biodegradability tests in aqueous media. Use HPLC-MS to track degradation products. Acute toxicity is evaluated via Daphnia magna or Vibrio fischeri assays. For human health risks, perform Ames tests for mutagenicity and hepatic microsome stability studies. Regulatory frameworks like CEPA require reporting under Significant New Activity (SNAc) provisions if exposure thresholds increase .
Data Contradictions and Resolution
Q. Discrepancies in reported crystal structures of chloroacetamide derivatives: How should researchers validate their findings?
- Resolution : Cross-validate SCXRD data with computational models (Mercury CSD). Check for overlooked symmetry (e.g., PLATON’s ADDSYM). If hydrogen bonding patterns conflict, re-examine temperature-dependent crystallography or solvent effects. Reproduce synthesis under strict anhydrous conditions to avoid hydrate/polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
